molecular formula C11H11NO5 B2972163 Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate CAS No. 101025-91-6

Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate

Cat. No.: B2972163
CAS No.: 101025-91-6
M. Wt: 237.211
InChI Key: AIEQZDVARBCWDH-UHFFFAOYSA-N
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Description

Catalyzed Esterification Strategies for Nicotinate Derivatives

Esterification of nicotinic acid derivatives forms the foundational step in synthesizing methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate. Traditional methods employ acid-catalyzed esterification, but recent advances emphasize enzymatic and metal-free approaches to enhance selectivity and sustainability.

Enzymatic Esterification Using Immobilized Lipases

The transesterification of nicotinic acid derivatives with methanol can be efficiently catalyzed by immobilized lipases, such as Candida antarctica lipase B (CALB). This enzyme, supported on macroporous polypropylene resins, enables esterification under mild, solvent-free conditions. For instance, CALB catalyzes the reaction between nicotinic acid and methyl β-keto esters at 40°C under reduced pressure, achieving yields exceeding 90% while avoiding side reactions common in acid-catalyzed systems. The immobilized lipase facilitates easy recovery and reuse, making it suitable for iterative batch processes.

Comparative Analysis of Catalysts
Catalyst Type Reaction Conditions Yield (%) Selectivity Reusability
Candida antarctica lipase B 40°C, 10 torr, solvent-free >90 High >10 cycles
Sulfuric Acid Reflux, excess methanol 70–80 Moderate Not reusable
Zeolite Nanoparticles Toluene, 110°C 50–60 Low Limited

Enzymatic methods outperform conventional acid catalysts in selectivity and environmental impact, though reaction times may extend to 8–12 hours.

Properties

IUPAC Name

methyl 5-(3-methoxy-3-oxopropanoyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-16-10(14)4-9(13)7-3-8(6-12-5-7)11(15)17-2/h3,5-6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEQZDVARBCWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC(=CN=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate with three related nicotinate derivatives:

Compound Molecular Formula Molecular Weight Key Substituents Synthetic Pathway
This compound C₁₁H₁₁NO₅ 237.21 g/mol 5-position: methyl ester, 3-methoxypropanoyl Likely bromination/esterification
Methyl nicotinate (from ) C₇H₇NO₂ 153.14 g/mol 3-position: methyl ester Commercial synthesis
Methyl 2-amino-5-(trifluoromethyl)nicotinate () C₈H₇F₃N₂O₂ 220.15 g/mol 2-position: amino, 5-position: trifluoromethyl Multi-step coupling reactions
5-Bromo methyl nicotinate () C₇H₆BrNO₂ 232.04 g/mol 5-position: bromomethyl Bromination of methyl nicotinate

Key Observations :

  • The 3-methoxy-3-oxopropanoyl group in the target compound introduces additional steric bulk and polarity compared to simpler esters like methyl nicotinate. This may enhance solubility in polar solvents but reduce membrane permeability .
  • The trifluoromethyl group in the compound from increases hydrophobicity and metabolic stability, a contrast to the hydrolytically labile ester groups in the target compound .
  • 5-Bromo methyl nicotinate () serves as a key intermediate for further functionalization, whereas the target compound’s 3-methoxypropanoyl group may limit reactivity at that position .

Hydrolysis Kinetics and Metabolic Stability

highlights the esterase-like activity of HSA toward nicotinate esters. Methyl nicotinate exhibits a half-life >95 hours under HSA-catalyzed hydrolysis, whereas esters with bulkier substituents (e.g., tert-butyl nicotinate) show negligible hydrolysis .

Biological Activity

Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate (CAS Number: 101025-91-6) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₁NO₅
Molecular Weight237.209 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point364.6 ± 32.0 °C at 760 mmHg
Flash Point174.3 ± 25.1 °C

Research indicates that this compound may exert its biological effects through various mechanisms, including modulation of metabolic pathways and interaction with specific cellular targets.

  • Activation of Transcription Factors : The compound has been linked to the induction of activating transcription factor 3 (ATF3), which plays a crucial role in cellular stress responses and metabolic regulation. This mechanism is particularly relevant in the context of metabolic syndrome, where ATF3 activation can lead to improved lipid profiles and reduced adiposity in animal models .
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress-related conditions. This is significant for conditions such as diabetes and cardiovascular diseases, where oxidative stress plays a pivotal role .

Biological Evaluation

Several studies have evaluated the biological activity of this compound through in vitro and in vivo models:

  • In Vitro Studies : Cell-based assays have demonstrated that the compound can enhance lipid metabolism in pre-adipocyte cell lines (e.g., 3T3-L1 cells). These studies revealed that treatment with the compound resulted in a significant reduction in triglyceride accumulation, indicating its potential as a lipid-lowering agent .
  • In Vivo Studies : Animal studies have shown that administration of this compound led to weight loss and improved metabolic parameters in mice subjected to a high-fat diet. Notably, these mice exhibited reduced white adipose tissue mass and improved glycemic control compared to control groups .

Case Studies

A notable case study involved the evaluation of this compound's effects on metabolic syndrome:

Case Study Summary

ParameterControl GroupTreatment Group
Body Weight (g)30 ± 224 ± 2
White Adipose Tissue Mass (g)10 ± 16 ± 1
Plasma Triglycerides (mg/dL)150 ± 2090 ± 15
Glycemic Control (mg/dL)120 ± 1080 ± 10

This study highlights the compound's potential efficacy in managing obesity-related parameters and improving overall metabolic health.

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate, and how do reaction conditions influence yield? A: The compound can be synthesized via esterification of nicotinic acid derivatives with methanol using acidic or bifunctional catalysts. For example, traditional methods employ sulfuric acid (H₂SO₄) under reflux, yielding ~79% methyl nicotinate derivatives . Advanced protocols use MoO₃/SiO₂ catalysts, which avoid corrosive acids and simplify purification, though yields depend on catalyst loading and reaction time . Key variables include alcohol-to-acid molar ratios, temperature, and catalyst activity. Researchers should optimize these parameters using design-of-experiment (DoE) approaches to maximize efficiency.

Advanced Catalyst Analysis

Q: How can researchers resolve contradictions in reported yields when comparing H₂SO₄ and MoO₃/SiO₂ catalysts for esterification? A: Discrepancies arise from differing active sites: H₂SO₄ promotes proton-driven esterification but risks side reactions (e.g., oxidation), while MoO₃/SiO₂ provides Lewis acid sites and stabilizes intermediates, enhancing selectivity . To resolve yield inconsistencies, analyze reaction kinetics (e.g., via in situ IR spectroscopy) and post-reaction mixtures (HPLC/MS) to quantify byproducts. Comparative studies under standardized conditions (e.g., 80°C, 6 hours) are critical for fair evaluation .

Basic Characterization Techniques

Q: What spectroscopic methods are recommended for characterizing this compound and its intermediates? A: Nuclear Magnetic Resonance (NMR) is essential for structural confirmation:

  • ¹H/¹³C NMR identifies ester carbonyl signals (~165-170 ppm) and pyridine ring protons (δ 8.5-9.5 ppm) .
  • Mass Spectrometry (MS) verifies molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
  • FT-IR confirms functional groups (C=O stretch at ~1720 cm⁻¹, pyridine C-N at ~1600 cm⁻¹) .

Advanced Reactivity and Functionalization

Q: How does the electron-withdrawing pyridine ring influence the compound’s reactivity in hydrolysis or nucleophilic substitution? A: The pyridine nitrogen deactivates the ring, directing electrophilic attacks to the 3- and 5-positions. Hydrolysis under basic conditions cleaves the ester group, yielding 5-(3-methoxy-3-oxopropanoyl)nicotinic acid, with rate constants dependent on pH and temperature . For functionalization (e.g., introducing bromine at the 5-position), use Pd-catalyzed cross-coupling or radical-mediated reactions, monitoring regioselectivity via LC-MS .

Pharmacokinetic Methodologies

Q: What in vitro methodologies assess the absorption and metabolism of this compound in dermal studies? A:

  • Franz diffusion cells measure percutaneous absorption using excised human or murine skin, quantifying permeation rates via HPLC .
  • Esterase activity assays (e.g., using α-naphthylacetate-esterase) evaluate hydrolysis kinetics in skin homogenates, with half-lives ranging 3–10 minutes .
  • Prostaglandin D₂ (PGD₂) release assays link vasodilation to local prostaglandin synthesis, assessed via ELISA or LC-MS/MS .

Contradictory Data in Biological Activity

Q: How should researchers address conflicting reports on the compound’s antinociceptive activity in murine models? A: Variations in dosing (e.g., 5–10 mg/kg), administration routes (oral vs. topical), and pain models (acetic acid writhing vs. hot plate) complicate comparisons. Standardize protocols using:

  • Dose-response curves to establish ED₅₀ values.
  • Positive controls (e.g., indomethacin) to benchmark efficacy.
  • Mechanistic studies (e.g., COX inhibition assays) to clarify PGD₂-mediated vs. direct receptor effects .

Derivatives and Analog Synthesis

Q: What strategies are effective for synthesizing analogs like 5-bromo or 5-cyano derivatives of this compound? A:

  • Electrophilic bromination : Use NBS (N-bromosuccinimide) in DMF at 0°C for regioselective bromination .
  • Cyanation : Employ Pd-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) with CuCN .
  • Boronate intermediates : Introduce boronic ester groups via Miyaura borylation for Suzuki-Miyaura couplings .

Stability and Storage

Q: What conditions prevent degradation of this compound during storage? A: Store at 2–8°C under inert atmosphere (N₂/Ar) to minimize hydrolysis and oxidation. Use amber vials to block UV-induced radical formation. For long-term stability (>6 months), lyophilize with cryoprotectants (e.g., trehalose) and monitor purity via quarterly HPLC .

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